molecular formula C2H9NO5S B12806273 Ethanol, 2-amino-, sulfate (salt) CAS No. 56633-27-3

Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806273
CAS No.: 56633-27-3
M. Wt: 159.16 g/mol
InChI Key: IQGWPPQNIZBTBM-UHFFFAOYSA-N
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Description

Ethanol, 2-amino-, sulfate (salt) is a useful research compound. Its molecular formula is C2H9NO5S and its molecular weight is 159.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanol, 2-amino-, sulfate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-amino-, sulfate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56633-27-3

Molecular Formula

C2H9NO5S

Molecular Weight

159.16 g/mol

IUPAC Name

2-aminoethanol;sulfuric acid

InChI

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4)

InChI Key

IQGWPPQNIZBTBM-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OS(=O)(=O)O

Related CAS

85338-41-6
90583-16-7
91648-48-5
68908-44-1
91648-44-1
91783-26-5
20261-59-0
90583-17-8

Origin of Product

United States

Significance As a Chemical Intermediate and Research Subject

Ethanol (B145695), 2-amino-, sulfate (B86663) (salt) is primarily valued for its role as a reactive intermediate in the synthesis of other valuable chemicals. Its bifunctional nature, containing both an amine and a sulfate group, makes it a versatile building block in various chemical processes.

One of the most prominent research applications of this compound is as a key precursor in the synthesis of taurine (B1682933). google.comresearchgate.netdntb.gov.uaresearchgate.net Taurine, an organic acid with a wide range of physiological functions, is used in pharmaceutical and food industries. The synthesis process involves the sulfonation of 2-aminoethanol sulfate, where the sulfate group is transformed to produce taurine. google.com Research in this area focuses on optimizing reaction conditions to improve the conversion rate and purity of the final taurine product. google.comresearchgate.netresearchgate.net Studies have investigated factors such as the molar ratio of reactants, reaction temperature, and the use of different sulfonating agents to enhance the efficiency of this synthesis. google.comresearchgate.net

Beyond its role in taurine synthesis, Ethanol, 2-amino-, sulfate (salt) is utilized in various industrial formulations. It is identified as a component in corrosion inhibitors for metalworking fluids and as an agent in textile finishing processes. dntb.gov.ua In the realm of personal care, it can be found in some hair care products, where it aids in adjusting pH and enhancing formulation stability. dntb.gov.ua The compound is also listed as an inert ingredient permitted for use in nonfood pesticide products. ontario.ca

The following table summarizes some of the key physicochemical properties of Ethanol, 2-amino-, sulfate (salt):

PropertyValue
Chemical Formula C₂H₉NO₅S
Molecular Weight 159.16 g/mol
IUPAC Name 2-aminoethanol;sulfuric acid
CAS Number 56633-27-3
Appearance White or off-white crystalline solid
Solubility Highly soluble in water

Note: Some properties are computed and may vary based on the source.

Historical Context of Research Trajectories

Esterification Pathways of Monoethanolamine with Sulfuric Acid

HOCH₂CH₂NH₂ + H₂SO₄ → HO₃SOCH₂CH₂NH₃⁺

This process involves the protonation of the amino group by the strong acid, followed by the esterification of the hydroxyl group.

Reaction Parameters and Kinetic Considerations

The reaction between monoethanolamine and sulfuric acid is exothermic. ui.ac.id The rate and extent of the esterification are significantly influenced by temperature and the presence of a catalyst. While the reaction can proceed without a catalyst, carrying it out at elevated temperatures, typically between 120°C and 200°C, is common to drive the dehydration process. google.com

Quantum chemical calculations have been employed to understand the nucleation and cluster stabilities in the sulfuric acid-MEA system, revealing that MEA can enhance the formation of sulfuric acid dimers. nih.govacs.org These studies provide insight into the initial interactions and complex formations that precede the bulk esterification reaction. The kinetics of the reaction are complex, with studies showing that after an initial period, the reaction rate may plateau, indicating that equilibrium is being approached or that mass transfer limitations are becoming significant. ui.ac.id

Table 1: Key Reaction Parameters for the Esterification of MEA with Sulfuric Acid

ParameterTypical Range/ConditionsImpact on Reaction
Temperature 120°C - 200°CIncreases reaction rate by promoting dehydration. google.com
Pressure Atmospheric or SubatmosphericSubatmospheric pressure aids in water removal. google.com
Catalyst Typically none, but acid catalysis is inherent.The strong acidity of sulfuric acid catalyzes the esterification. google.com

Influence of Reactant Molar Ratios and Reaction Time

The stoichiometry of the reactants, specifically the molar ratio of monoethanolamine to sulfuric acid, is a critical factor in maximizing the yield of the desired product and minimizing the formation of byproducts. google.comnagwa.com An equimolar ratio (1:1) is theoretically required for the formation of the monoester. google.comlibretexts.org However, in practice, slight excesses of one reactant may be used to drive the reaction to completion, depending on the specific process conditions. libretexts.org

Reaction time is another crucial variable. The esterification is not instantaneous and requires a specific duration to achieve high conversion. google.com Typically, holding the reaction mixture at reflux for 1 to 4 hours is sufficient to complete the reaction. google.com Studies have shown that the reaction progress, monitored by acidity and temperature, tends to level off after approximately 5 hours, suggesting that extending the reaction time beyond this point provides diminishing returns. ui.ac.id

Table 2: Investigated Molar Ratios and Reaction Times

Molar Ratio (MEA:H₂SO₄)Reaction Time (hours)Observations
1:1 to 1:1.73 - 8The reaction progress plateaus after approximately 5 hours. ui.ac.id
1:1Not specifiedA 1:1 molar ratio is the basis for many described procedures. google.com

Water Removal Strategies in Esterification Processes

The esterification of monoethanolamine with sulfuric acid produces water as a byproduct. google.com To drive the equilibrium towards the product side and achieve high yields, the continuous removal of this water is essential. google.comgoogle.com Several strategies are employed for this purpose:

Azeotropic Distillation: This is a common and effective method. An inert organic solvent that forms an azeotrope with water, such as toluene (B28343), xylene, or octane, is added to the reaction mixture. google.comgoogle.comrochester.edu As the mixture is heated, the water-solvent azeotrope boils at a lower temperature than any of the individual components, allowing for its removal. The solvent can then be separated from the water and recycled back into the reactor. google.com

Vacuum Distillation: Applying a vacuum to the reaction vessel lowers the boiling point of water, facilitating its removal at lower temperatures. google.comgoogle.com This can be particularly advantageous as it can reduce the likelihood of thermal decomposition of the product. google.com

Pervaporation and Vapor Permeation: These membrane-based techniques offer a more advanced method for water removal. google.com A semipermeable membrane that is selective for water allows for its separation from the reaction mixture, thereby shifting the reaction equilibrium. google.com

Continuous versus Batch Process Design in Production

The production of Ethanol, 2-amino-, sulfate (salt) can be carried out using either batch or continuous processing. chemicalbook.comcerionnano.com Each approach has its own set of advantages and disadvantages that must be considered based on production scale, cost, and desired product quality. contractpharma.comaiche.org

Continuous processing , on the other hand, involves the continuous feeding of reactants and removal of the product. contractpharma.com This method can lead to higher throughput, better energy efficiency, and more consistent product quality due to steady-state operation. cerionnano.comcontractpharma.com For the synthesis of aminoalkanol sulfuric acids, a continuous process has been described where monoethanolamine and sulfuric acid are continuously fed into a stirred vessel, and the product mash is continuously withdrawn. google.com This approach can be more economical for large-scale production by minimizing downtime and labor costs associated with batch startups and shutdowns. contractpharma.com However, the initial capital investment for continuous reactors can be higher. researchgate.net

Table 3: Comparison of Batch and Continuous Processes

FeatureBatch ProcessContinuous Process
Production Scale Smaller volumes, specialty chemicals cerionnano.comLarge volumes, commodity chemicals contractpharma.com
Flexibility High, easy to switch between products cerionnano.comLower, dedicated to a single product
Efficiency Can have significant downtime contractpharma.comHigher throughput, better energy efficiency cerionnano.comcontractpharma.com
Product Quality Good control for a specific batchHighly consistent due to steady-state operation cerionnano.com
Capital Cost Generally lower initial investmentHigher initial investment researchgate.net

Purification and Isolation Techniques for the Intermediate Product

Following the synthesis, the intermediate product, Ethanol, 2-amino-, sulfate (salt), must be purified and isolated from the reaction mixture. google.comui.ac.id The primary method for isolation is crystallization. google.comchemicalbook.com

The typical procedure involves the following steps:

Water Removal: As much water as possible is removed from the reaction mixture, often by distillation. google.com

Controlled Crystallization: The reaction mixture is then cooled to induce crystallization of the product. google.com In some processes, a specific amount of water is intentionally retained in the mixture to allow for controlled crystallization. google.com The addition of a solvent in which the product is poorly soluble, such as ethanol, can also be used to promote crystallization. chemicalbook.com

Separation: The crystallized solid is separated from the liquid phase (mother liquor) using standard techniques like filtration or centrifugation. google.com

Drying: The isolated solid product is then dried, often in a vacuum oven, to remove any residual solvent. google.com

For further purification, recrystallization can be performed. ui.ac.id This involves dissolving the crude product in a suitable solvent, such as water, and then re-precipitating it, often by the addition of a second solvent like ethanol in which the product is less soluble. chemicalbook.com The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). google.comui.ac.id

Applications in Advanced Chemical Engineering and Material Science

Role in Gas Treatment and Acid Gas Removal Methodologies

Aqueous solutions of ethanolamine (B43304) are fundamental in amine treating, a process for removing acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from gas streams in refineries and natural gas processing plants. osti.govwikipedia.org The amine solution effectively "scrubs" the gas by reacting with the acidic components, making them soluble in the solution. wikipedia.org

In the context of post-combustion carbon capture, aqueous monoethanolamine (MEA) is a benchmark solvent for absorbing CO₂ from the flue gas of power plants and other industrial sources. osti.govresearchgate.net The process relies on a reversible chemical reaction where MEA absorbs CO₂ in a low-temperature absorber and releases it in a high-temperature stripper, allowing the regenerated MEA to be recycled. researchgate.net

Table 1: Key Amine Systems and Their Role in Gas Treatment

Amine/Compound Application Area Function/Role Reference
Monoethanolamine (MEA) CO₂ Capture, Gas Sweetening Primary absorbent for acidic gases (CO₂, H₂S). osti.govwikipedia.org
Diethanolamine (DEA) Gas Sweetening Absorbent for acidic gases. wikipedia.org
Methyldiethanolamine (MDEA) Selective H₂S Removal Tertiary amine selective for H₂S over CO₂. future4200.com
Ethanolamine Sulfate (B86663) Amine System Contaminant Heat-stable salt formed from MEA and SOx. osti.govazom.com

The formation of ethanolamine sulfate and other heat-stable salts is a significant contributor to solvent degradation in amine-based CO₂ capture systems. osti.govsulfurrecovery.com This degradation leads to several operational problems:

Reduced Capacity: HSS tie up the amine, reducing the solvent's capacity to carry CO₂. osti.gov

Increased Viscosity: The accumulation of salts can increase the viscosity of the amine solution, impacting hydrodynamics and heat transfer. azom.com

Corrosion: High concentrations of HSS are known to increase the corrosivity (B1173158) of the amine solution, potentially damaging equipment like heat exchangers and reboilers. sulfurrecovery.comazom.com

Mitigation strategies are therefore crucial for the economic viability and operational stability of these plants. A primary strategy is the pre-treatment of flue gas to remove SOx before it enters the amine absorber, using technologies like flue-gas desulfurization. cetri.ca For systems where HSS formation is unavoidable, mitigation involves continuous monitoring and solvent management. thermofisher.com This includes using analytical techniques like ion chromatography to measure the concentration of sulfate and other HSS anions. azom.comthermofisher.com When concentrations reach unacceptable levels, solvent reclaiming processes, such as vacuum distillation or ion exchange, are employed to remove the heat-stable salts and recover the functional amine. osti.gov

Application in Surfactant and Emulsifier Chemistry

Ethanolamines are key precursors in the manufacturing of various surfactants used in both consumer and industrial products. researchnester.commarket.us They act as the base to neutralize acidic surfactant molecules, such as alkylbenzene sulfonic acids or fatty alcohol sulfates, and contribute to the final properties of the formulation, including pH regulation and emulsion stability. researchnester.comgoogle.com

There is a growing demand for surfactants with improved environmental profiles and milder impacts on skin. Ethanolamine salts of sulfated fatty alcohols (e.g., MEA-lauryl sulfate) are used in personal care products to provide effective cleansing with potentially less irritation than their sodium salt counterparts. jst.go.jp

A more advanced area of research involves the use of ethanolamine not as part of the surfactant molecule itself, but as a "hydrotrope" to create surfactant-free microemulsions (SFMEs). acs.orgnih.gov Recent studies have shown that ethanolamine can enable the formation of stable, nano-sized dispersions of oil and water without the need for traditional surfactants. nih.govresearchgate.net This is achieved by using ethanolamine to bridge the miscibility gap between water and a hydrophobic deep eutectic solvent (HDES) phase. acs.org This approach represents a novel pathway toward creating simpler, potentially more biodegradable, and environmentally benign cleaning and delivery systems. mdpi.com

Table 2: Comparison of Surfactant System Approaches

System Type Key Components Mechanism Environmental Aspect Reference
Conventional Surfactant Water, Oil, Anionic Surfactant (e.g., Sodium Lauryl Sulfate) Amphiphilic molecules form micelles to stabilize oil in water. Can have environmental and toxicity concerns. google.com
Ethanolamine Salt Surfactant Water, Oil, MEA-Lauryl Sulfate Neutralized surfactant provides cleansing and foaming. Often formulated to be milder than sodium salt versions. jst.go.jp
Surfactant-Free Microemulsion (SFME) Water, Hydrophobic Deep Eutectic Solvent (HDES), Ethanolamine Ethanolamine acts as a hydrotrope, creating a stable dispersion without traditional surfactants. Reduces reliance on conventional surfactants, offering a potentially greener alternative. acs.orgnih.gov

Use as Reagents in Chemical Processes and Analytical Procedures

Beyond its large-scale industrial uses, ethanolamine and its salts serve as valuable reagents in laboratory synthesis and chemical analysis.

Direct spectrophotometric analysis of ethanolamine is difficult because the molecule lacks a chromophore, meaning it does not absorb light in the UV-Visible range. reddit.com Therefore, analytical methods often require derivatization to produce a colored or UV-active compound. osha.gov

However, ethanolamine itself can be used as an auxiliary reagent in the spectrophotometric analysis of other substances. Research has demonstrated its use as a chemical modifier and complexing agent in the determination of metal ions. For instance, in the spectrophotometric analysis of Copper (II), ethanolamine is used to form a complex with the metal ion. rjpbcs.com The formation of this copper-ethanolamine complex influences the solution's absorbance at a specific wavelength (around 550 nm), allowing for the quantitative determination of the copper concentration. rjpbcs.com In this context, the ethanolamine is not the substance being measured, but a critical reagent that enables the measurement.

Derivatization Reagents in Chromatographic Analysis

While "Ethanol, 2-amino-, sulfate (salt)" itself is not commonly documented as a primary derivatizing reagent, the broader class of ethanolamines and related compounds are significant in chromatographic analysis. Derivatization is a crucial step in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for compounds that lack volatility or a detectable chromophore. waters.com This process modifies the analyte to enhance its chromatographic properties and detectability.

The amino group in ethanolamine can undergo reactions typical of primary amines, which is a key principle in many derivatization techniques. For instance, o-phthaldialdehyde (OPA) is a widely used reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, which can be readily detected. researchgate.net While specific studies detailing the use of "Ethanol, 2-amino-, sulfate (salt)" as the derivatizing agent are not prevalent, the analysis of related compounds like 2-aminoethyl hydrogen sulfate in biological fluids has been achieved using HPLC with post-column derivatization with fluorescamine (B152294). nih.gov

The selection of a derivatization reagent is critical and depends on the analyte and the chromatographic system. Common derivatization strategies for amines aim to reduce their polarity and increase volatility for GC analysis or introduce a chromophore or fluorophore for UV or fluorescence detection in HPLC. nih.gov

Table 1: Common Derivatization Approaches for Amines in Chromatography

Derivatization TechniqueReagent TypePurposeAnalytical Method
AcylationAcid anhydrides, acid chloridesIncreases volatility, introduces electron-capturing groupsGC-ECD
SilylationSilylating agents (e.g., BSTFA)Increases volatility and thermal stabilityGC-FID, GC-MS
AlkylationAlkylating agentsIncreases volatilityGC
Fluorescent Labelinge.g., Dansyl chloride, OPAIntroduces a fluorophore for high sensitivityHPLC-Fluorescence

This table provides a general overview of derivatization techniques for amines and is not specific to "Ethanol, 2-amino-, sulfate (salt)" as a reagent.

Contributions to Novel Materials and Formulations

"Ethanol, 2-amino-, sulfate (salt)" and its parent compound, monoethanolamine (MEA), contribute to the formulation of various advanced materials due to their chemical properties. atamanchemicals.comrockchemicalsinc.com

In the coatings and paints industry, monoethanolamine (MEA) is utilized as a multifunctional additive. silverfernchemical.com It functions as a neutralizing agent for water-based paint formulations, helping to control pH, which is crucial for the stability and performance of latex emulsions. silverfernchemical.combasf.com By adjusting the pH, MEA can improve the solubility and dispersibility of other components, such as pigments and resins.

The textile industry employs a wide range of chemical auxiliaries to optimize the dyeing process, ensuring uniform color application and desired fastness properties. textileengineering.net Monoethanolamine is used in textile processing, where it can function as a wetting and leveling agent. textiletoday.com.bd As a wetting agent, it reduces the surface tension between the dye liquor and the textile fibers, allowing for better penetration of the dye. As a leveling agent, it helps to ensure a uniform distribution of the dye across the fabric, preventing patchiness.

Ethanol (B145695) has been investigated as an eco-friendly alternative to some toxic auxiliaries in cotton dyeing, where it can serve as both a wetting and leveling agent. textiletoday.com.bd The bifunctional nature of ethanolamines, possessing both an amino and a hydroxyl group, makes them versatile in these applications. basf.com They can interact with both the dye molecules and the textile fibers, facilitating the dyeing process. Dyeing auxiliaries can be broadly classified, and the function of ethanolamine falls within several of these categories. textileengineering.netalfa-chemistry.com

Table 2: Classification of Dyeing Auxiliaries

Auxiliary TypeFunctionExample Compounds/Classes
Wetting AgentsReduce surface tension for better dye penetration.Nonionic surfactants
Leveling AgentsEnsure uniform dye distribution.Ethoxylated amines, sulfonated aromatic compounds
Dispersing AgentsStabilize dye particles in suspension.Lignosulfonates, naphthalene (B1677914) sulfonates
pH BuffersMaintain a stable pH for optimal dyeing.Acetic acid, sodium carbonate
Fixing AgentsImprove the fastness of the dye.Cationic polymers

This table provides a general classification of dyeing auxiliaries and indicates the potential roles of ethanolamine-based compounds.

In the realm of construction materials, alkanolamines, including monoethanolamine, are recognized for their role as grinding aids in cement production. dow.comgoogle.com They are added in small quantities during the grinding of cement clinker to prevent the agglomeration of fine particles, thereby increasing the efficiency of the grinding process and improving the flow characteristics of the cement powder. google.com The addition of certain alkanolamines can also influence the hydration kinetics and the development of mechanical strength in cement. emerald.commdpi.comresearchgate.netchryso.com

Environmental Chemistry and Atmospheric Interactions of Ethanolamine Derived Sulfates

Atmospheric Fate and Transformation Processes

The atmospheric presence of ethanolamine (B43304) and its derivatives is linked to industrial emissions, including those from carbon capture technologies. Once in the atmosphere, these compounds can undergo various transformations that have implications for air quality and climate.

New Particle Formation (NPF) Enhancement with Sulfuric Acid

Ethanolamine has been shown to enhance new particle formation (NPF) in the presence of sulfuric acid. nih.govacs.org This process is significant as it contributes to the atmospheric aerosol population, which can affect cloud formation and the Earth's radiative balance.

Quantum chemistry calculations and kinetics modeling have revealed that even at parts per trillion (ppt) levels, monoethanolamine (MEA) can enhance sulfuric acid-based NPF. nih.gov The enhancing potential of MEA is notably greater than that of methylamine (B109427) but less than that of dimethylamine. nih.govacs.org This is unexpected based on basicity alone and is attributed to the hydroxyl group in MEA, which can act as both a hydrogen bond donor and acceptor, increasing the stability of molecular clusters with sulfuric acid. nih.govhelsinki.fi

The growth of these clusters typically begins with the formation of a one-to-one MEA-sulfuric acid cluster. Subsequent growth primarily occurs through the sequential addition of a sulfuric acid molecule followed by an MEA molecule. nih.govacs.org This mechanism of particle growth highlights NPF as a significant atmospheric sink for MEA, with a removal rate comparable to that of oxidation by hydroxyl radicals at 278.15 K. nih.gov

Recent studies have further explored the interactions between MEA and sulfuric acid, confirming that the reactive uptake of MEA by sulfuric acid particles is a potential sink for atmospheric MEA, leading to the formation of particulate MEA sulfate (B86663). acs.org

Table 1: Comparison of Enhancing Potential of Amines on Sulfuric Acid-Based New Particle Formation

AmineEnhancing Potential Relative to Ammonia (B1221849)Key Structural Feature Influencing Enhancement
Dimethylamine (DMA)StrongestHigh basicity
Monoethanolamine (MEA) Greater than MethylamineHydroxyl group enabling additional hydrogen bonding nih.govhelsinki.fi
Methylamine (MA)Weaker than MEA and DMALower basicity compared to DMA

This table provides a qualitative comparison based on available research.

SO2 Oxidation Pathways in Non-Radical Environments

The oxidation of sulfur dioxide (SO2) is a key process in the formation of sulfate aerosols. While radical-driven oxidation pathways are well-known, reactions in non-radical environments are also significant. The presence of compounds like ethanolamine can influence these pathways.

In aqueous environments, such as those found in atmospheric aerosols, the oxidation of SO2 can be influenced by various factors. For instance, the oxidation of SO2 by nitrogen dioxide (NO2) and nitrous acid (HONO) can be a significant pathway for sulfate formation, particularly in humid and polluted conditions. nih.govresearchgate.net The pH of the aqueous phase plays a crucial role, with faster reaction rates observed at higher pH levels. nih.gov

The reaction between sulfur trioxide (SO3), a precursor to sulfuric acid, and MEA has been investigated. In the gas phase, the reaction has high energy barriers. However, the presence of a single water molecule can significantly lower this barrier and alter the primary reaction product. rsc.org On water droplets, the reactions can proceed rapidly within picoseconds. rsc.org The products of these reactions can then participate in the formation of new particles. rsc.org

Formation of Atmospheric Organic Aerosols (e.g., Brown Carbon)

Brown carbon (BrC) is a class of light-absorbing organic aerosol that can impact regional and global climate. The formation of BrC can occur through various aqueous-phase reactions. Reactions between small water-soluble carbonyl compounds and nitrogen-containing species like amines and ammonium (B1175870) sulfate are known to produce light-absorbing products. acs.org

While direct studies on the role of ethanolamine sulfate in BrC formation are limited, the reactions of amines with carbonyls are relevant. On a molar basis, amines are significantly more effective than ammonium sulfate at producing BrC. acs.org The interaction between carbonyls, amines, and ammonium sulfate can be synergistic, highlighting the complex chemistry involved in BrC formation. acs.org For example, mixtures of methylglyoxal (B44143) and glyoxal (B1671930) with an ammonium sulfate-glycine mixture produce more light-absorbing products than with either component alone. acs.org

It's important to note that while these reactions contribute to BrC, their global contribution to light absorption by BrC is estimated to be less than 10%. acs.org The photobleaching of BrC formed from some of these reactions can be rapid, but the presence of amines can allow for BrC formation to occur in sunlight at rates comparable to those in the dark. sandiego.edu

Wastewater Treatment and Environmental Remediation Strategies

Wastewater from industrial processes that use ethanolamine, such as in gas sweetening and from nuclear power plants, can contain high concentrations of this compound and its derivatives, necessitating effective treatment methods before discharge. google.comijesd.orgresearchgate.net

Biological Treatment Processes

Biological treatment offers a cost-effective and environmentally friendly approach to treating wastewater containing ethanolamine. Various biological processes, both anaerobic and aerobic, have been investigated for their efficacy in degrading ethanolamine.

One method involves a coupled physicochemical and biological process. The wastewater is first concentrated using ion-exchange, and then the concentrated stream is treated in a biological system consisting of an anoxic tank followed by two aerobic tanks. google.com This process aims to decompose ethanolamine into carbon dioxide and nitrogen gas. google.com

Anaerobic treatment of monoethanolamine (MEA)-containing wastewater has also been studied, particularly in the context of sulfate-rich industrial effluents. researchgate.netnih.gov In an up-flow anaerobic sludge blanket (UASB) reactor, MEA can be effectively degraded. researchgate.netnih.gov The presence of sulfate can influence the microbial community and the degradation pathways. While high COD removal efficiencies can be maintained, an increase in sulfate concentration can lead to changes in the microbial population, favoring sulfate-reducing bacteria. researchgate.netnih.gov Studies have shown that MEA can be degraded via a methanogenic pathway with sulfate reduction. nih.gov

Microbial fuel cells (MFCs) present another promising biological treatment technology. In an MFC, the oxidation of ethanolamine at the anode can be coupled with the reduction of nitrate (B79036) at the cathode, simultaneously removing both contaminants and generating electricity. researchgate.net

Table 2: Performance of Biological Treatment Processes for Ethanolamine-Containing Wastewater

Treatment ProcessKey FeaturesReported Removal EfficiencyReference
Physicochemical & Biological CouplingIon-exchange concentration followed by anoxic and aerobic tanks.Decomposes ethanolamine to CO2 and N2. google.com
Up-flow Anaerobic Sludge Blanket (UASB)Anaerobic degradation, suitable for sulfate-rich wastewater.Over 95% COD removal. researchgate.netnih.gov
UASB with Co-substratesTreatment of electronic industry wastewater containing MEA, TMAH, and sulfate.Over 99% MEA removal. nih.gov
Microbial Fuel Cells (MFCs)Simultaneous removal of ethanolamine and nitrate with power generation.Effective removal of ethanolamine. researchgate.net

Advanced Oxidation Processes for Effluent Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netcolab.ws AOPs are particularly effective for treating recalcitrant compounds like monoethanolamine (MEA). researchgate.netcolab.ws

Various AOPs have been applied to the degradation of MEA, including:

UV/H2O2: The combination of ultraviolet light and hydrogen peroxide has been shown to effectively break down MEA. researchgate.netrsc.org The degradation follows pseudo-first-order kinetics, with efficiency influenced by factors such as the initial concentrations of MEA and H2O2, pH, and UV light intensity. researchgate.netrsc.org An optimal pH of 9 has been identified, achieving a degradation efficiency of 76.28%. rsc.org

Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals. researchgate.netscilit.com The fluidized-bed Fenton technology has been specifically applied to treat TFT-LCD wastewater containing ethanolamine. scilit.com

Ozonation and Catalytic Ozonation: Ozone, alone or in combination with catalysts, is a powerful oxidant for MEA degradation. researchgate.netcolab.ws

Photocatalysis: Using catalysts like titanium dioxide (TiO2) in the presence of light can also degrade ethanolamine. researchgate.net

nZVI/H2O2: The use of nano-sized zero-valent iron (nZVI) with hydrogen peroxide has proven effective in removing high concentrations of ETA from power plant wastewater, achieving over 99% removal at an optimal pH of 3. ijesd.org

The effectiveness of AOPs depends on maximizing the generation of radicals and their interaction with the target contaminant. rsc.org Hybrid AOP systems, which combine different processes, have also demonstrated high efficiency in MEA degradation. colab.wsrsc.org

Table 3: Efficacy of Advanced Oxidation Processes for Monoethanolamine (MEA) Degradation

AOP MethodKey ParametersAchieved Degradation/Removal EfficiencyReference
UV/H2O2pH 9, UV intensity 59.055 mJ cm⁻²76.28% at pH 9, 85.13% at max UV intensity rsc.org
nZVI/H2O2pH 3, nZVI (1g/L), H2O2 (150ml/L)99% removal of 7,500 mg/L ETA ijesd.org
Ozonation, Fenton, Plasma, etc.Various process-specific parametersHigh potential for MEA degradation researchgate.netcolab.ws

Environmental Emissions and Fate of Related Polymeric Structures (e.g., Monoethanolamine-laureth sulfate)

Monoethanolamine-laureth sulfate (MEA-laureth sulfate) is an anionic surfactant extensively used in a variety of personal care and cleaning products, including shampoos, shower gels, and facial cleansers. ewg.orgcosmileeurope.eupcc.eu As a result of its widespread application, it is frequently released into the environment through wastewater effluent. canada.ca The environmental fate of MEA-laureth sulfate and similar alcohol ethoxysulfates (AES) is a subject of ongoing research, focusing on their biodegradation and potential ecotoxicity. nih.gov

The primary route of entry for these compounds into the environment is through down-the-drain disposal from household and industrial use. canada.caresearchgate.net Wastewater treatment plants (WWTPs) play a crucial role in mitigating the environmental release of these surfactants. Studies have shown that modern WWTPs with activated sludge treatment can effectively remove alcohol ethoxylates (AE), a related class of non-ionic surfactants, with removal rates exceeding 99%. researchgate.net Similarly, alcohol ethoxysulfates are also subject to removal processes within these facilities. nih.gov The estimated down-the-drain emissions for monoethanolamine-laureth sulfate range from 0.4 to 0.8 grams per capita per day. researchgate.net

The biodegradation of alcohol ethoxysulfates is a key factor in their environmental fate. nih.gov The process can occur under both aerobic and anaerobic conditions. nih.gov Aerobic degradation is generally considered the primary pathway, involving the cleavage of the ether or ester linkages by various bacteria. nih.govnih.gov Several bacterial strains, including Acinetobacter calcoaceticus, Klebsiella oxytoca, and Serratia odorifera, have been identified as capable of degrading sodium lauryl ether sulfate (SLES), a closely related surfactant. nih.gov Under anaerobic conditions, such as those found in denitrification tanks of WWTPs, bacteria like Pseudomonas stutzeri and Pseudomonas nitroreducens have demonstrated the ability to degrade SLES. nih.gov

The biodegradability of these surfactants is influenced by the length of their alkyl chain and the number of ethoxylate groups. nih.gov Long-chain alcohol ethoxylates are generally considered to be readily biodegradable. nih.gov However, the degradation process can sometimes lead to the formation of intermediate products that may exhibit toxicity to aquatic organisms. researchgate.net

The ecotoxicity of monoethanolamine (MEA), a component of MEA-laureth sulfate, has been studied in marine environments. nih.govresearchgate.net Studies have indicated that MEA can have toxic effects on various aquatic species. researchgate.net The environmental risk of SLES has also been a concern, particularly in the context of its use in industrial applications like mechanized tunneling, where residual concentrations in soil could pose a hazard to terrestrial and aquatic organisms. nih.gov

The following tables summarize key data related to the environmental emissions and fate of monoethanolamine-laureth sulfate and related compounds.

Table 1: Estimated Environmental Emissions of Surfactants

SurfactantEstimated Down-the-Drain Emissions ( g/capita/day )Reference
Sodium Laureth Sulfate1.6–3.4 researchgate.net
Monoethanolamine-laureth sulfate0.4–0.8 researchgate.net
Styrene/acrylates copolymer0.1–0.8 researchgate.net

Table 2: Removal of Long-Chain Alcohols in Wastewater Treatment Plants

ParameterValueReference
Average Influent Concentration149 to 644 µg/L researchgate.net
Average Final Effluent Concentration0.22 to 0.29 µg/L researchgate.net
Average Removal Rate99.8% to 99.9% researchgate.net

Table 3: Bacterial Species Involved in the Degradation of Related Surfactants

SurfactantDegrading BacteriaConditionReference
Sodium Lauryl Ether Sulfate (SLES)Acinetobacter calcoaceticus, Klebsiella oxytoca, Serratia odoriferaAerobic nih.gov
Sodium Lauryl Ether Sulfate (SLES)Pseudomonas stutzeri, Pseudomonas nitroreducensAnaerobic (denitrifying) nih.gov
Monoethanolamine (MEA)Various soil bacteriaAerobic and Anaerobic researchgate.net

Q & A

Q. What methodologies are employed in synthesizing ethanol, 2-amino-, sulfate (salt) under laboratory conditions?

Methodological Answer:

  • Procedure :
    • Dissolve 2-aminoethanol in a stoichiometric ratio with sulfuric acid in a controlled, ice-cooled environment to prevent exothermic side reactions.
    • Use a magnetic stirrer for homogeneous mixing and monitor pH to ensure neutralization (target pH ~7).
    • Precipitate the salt by slow evaporation or solvent removal under reduced pressure.
    • Purify via recrystallization (e.g., methanol/water mixture) and dry in an oven at 45°C .
  • Key Considerations :
    • Safety protocols for handling corrosive reagents (e.g., gloves, fume hood).
    • Validate purity via melting point analysis or NMR.

Q. What are the standard gravimetric techniques for quantifying sulfate content in ethanol, 2-amino-, sulfate (salt)?

Methodological Answer:

  • Procedure :
    • Dissolve a known mass of the salt in deionized water.
    • Add excess 0.2 M BaCl₂ to precipitate sulfate as BaSO₄.
    • Filter the precipitate using a Büchner funnel, wash with dilute HCl to remove impurities, and dry to constant mass.
    • Calculate sulfate mass percent:
      %SO₄²⁻=Mass of BaSO₄×MSO₄MBaSO₄Mass of sample×100\% \, \text{SO₄²⁻} = \frac{\text{Mass of BaSO₄} \times \frac{M_{\text{SO₄}}}{M_{\text{BaSO₄}}}}{\text{Mass of sample}} \times 100

where MSO₄=96.06g/mol,MBaSO₄=233.39g/molM_{\text{SO₄}} = 96.06 \, \text{g/mol}, \, M_{\text{BaSO₄}} = 233.39 \, \text{g/mol}.

  • Validation : Replicate trials to ensure precision (±2% error tolerance) .

Q. How can researchers classify the solubility of ethanol, 2-amino-, sulfate (salt) for experimental design?

Methodological Answer:

  • Protocol :
    • Test solubility in polar solvents (water, ethanol) and non-polar solvents (hexane) at 25°C.
    • Classify using solubility thresholds:
  • Soluble : >1 g/100 mL solvent.
  • Sparingly soluble : 0.1–1 g/100 mL.
  • Insoluble : <0.1 g/100 mL.
    • Example : Ethanol, 2-amino-, sulfate is highly soluble in water (>50 g/100 mL) due to ionic interactions but insoluble in hexane .

Q. What confirmatory tests identify cations and anions in ethanol, 2-amino-, sulfate (salt)?

Methodological Answer:

  • Cation (2-aminoethanol) :
    • React with ninhydrin; blue/purple color indicates primary amine groups.
  • Anion (sulfate) :
    • Add BaCl₂: White precipitate confirms sulfate.
    • Confirm with HCl to rule out carbonate interference.
  • Advanced Validation : Ion chromatography for low-concentration samples .

Advanced Research Questions

Q. Which analytical techniques resolve structural and hydrogen-bonding networks in ethanol, 2-amino-, sulfate (salt) crystals?

Methodological Answer:

  • X-ray Diffraction (XRD) :
    • Resolve crystal lattice parameters and hydrogen-bonding motifs (e.g., N–H⋯O interactions between amine and sulfate groups).
    • Example: 2D hydrogen-bonded networks stabilize the crystal structure, as seen in analogous sulfate salts .
  • FT-IR Spectroscopy :
    • Identify vibrational modes (e.g., S–O stretching at 1100 cm⁻¹, N–H bending at 1600 cm⁻¹) .

Q. How do competing anions (e.g., nitrate, phosphate) interfere with sulfate quantification, and how can this be mitigated?

Methodological Answer:

  • Interference Analysis :
    • Nitrate and phosphate form soluble complexes with Ba²⁺, reducing BaSO₄ yield.
    • Mitigation Strategies :

Precipitate interfering ions (e.g., phosphate with Mg²⁺) before adding BaCl₂.

Use ion-exchange chromatography to isolate sulfate.

  • Validation : Compare gravimetric results with ion chromatography data .

Q. What thermogravimetric (TGA) and differential scanning calorimetry (DSC) protocols assess thermal stability?

Methodological Answer:

  • TGA Protocol :
    • Heat sample (5–10 mg) from 25°C to 600°C at 10°C/min under N₂.
    • Identify decomposition stages (e.g., water loss at 100°C, sulfate decomposition >300°C).
  • DSC Protocol :
    • Detect endothermic (melting) and exothermic (oxidation) events.
    • Example: Ethanol, 2-amino-, sulfate shows a melting endotherm at ~180°C .

Q. How can researchers resolve contradictions between gravimetric and nephelometric sulfate quantification data?

Methodological Answer:

  • Root-Cause Analysis :
    • Check for incomplete precipitation (gravimetric) or light-scattering interferences (nephelometric).
    • Validate via ICP-OES or ion chromatography.
    • Case Study : Nephelometric methods overestimate sulfate in the presence of organic colloids, while gravimetry remains reliable for pure salts .

Q. What advanced purification techniques (e.g., column chromatography, HPLC) ensure high-purity ethanol, 2-amino-, sulfate (salt)?

Methodological Answer:

  • HPLC Protocol :
    • Column: C18 reverse-phase.
    • Mobile phase: 70:30 water:methanol with 0.1% trifluoroacetic acid.
    • Detect at 254 nm; compare retention time with NIST-certified standards .

Q. How does pH variation during synthesis affect the stoichiometry and stability of ethanol, 2-amino-, sulfate (salt)?

Methodological Answer:

  • Experimental Design :
    • Synthesize batches at pH 5, 7, and 2.
    • Characterize via elemental analysis (C, H, N, S) and XRD.
    • Findings : Neutral pH (7) yields a 1:1 salt; acidic conditions favor free sulfate, while basic conditions promote amine degradation .

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